molecular formula C8H14N2O B2740611 3-(4-Hydroxypiperidin-1-yl)propanenitrile CAS No. 4608-72-4

3-(4-Hydroxypiperidin-1-yl)propanenitrile

Cat. No. B2740611
CAS RN: 4608-72-4
M. Wt: 154.213
InChI Key: JTBAFYUTGVVDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxypiperidin-1-yl)propanenitrile is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 . It is often used in research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-3,5-7H2 . This indicates the presence of a hydroxy group attached to a piperidine ring, which is further attached to a propanenitrile group.


Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 154.21 .

Scientific Research Applications

Synthesis of PAF-Receptor Antagonists

The compound 3-(4-Hydroxypiperidin-1-yl)propanenitrile has been utilized in the synthesis of new classes of 4-aminopiperidines, which act as PAF-receptor antagonists. These compounds, substituted in the 3-position with groups bearing either a carbamate or a ureido function, have shown promising results as PAF-receptor antagonists, with IC50 values close to the micromolar range. This indicates their potential in medical research for treating conditions mediated by the Platelet-Activating Factor (PAF) (Benmehdi et al., 2008).

Biotechnological Production of Chemicals

Research has shown the value of this compound and related compounds in the microbial production of diols, which are key platform chemicals for industrial applications. For instance, the microbial production of 1,3-propanediol, a compound closely related to the aforementioned chemical, has been extensively studied, highlighting the role of engineered microorganisms in converting renewable resources into valuable industrial chemicals (Zeng & Sabra, 2011).

Antimicrobial Applications

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Certain sulfonate derivatives have shown high activity against Gram-positive and Gram-negative bacteria, as well as fungi. This demonstrates the potential of these compounds in the development of new antimicrobial agents (Fadda et al., 2016).

Industrial Chemical Production

The compound and its related derivatives play a significant role in the biotechnological production of 3-hydroxypropionic acid, an important platform chemical. This acid serves as a precursor to a variety of key compounds such as acrylic acid and malonic acid. The use of genetically modified microorganisms for the efficient production of 3-hydroxypropionic acid from renewable resources exemplifies the industrial importance of these compounds (Vidra & Németh, 2017).

properties

IUPAC Name

3-(4-hydroxypiperidin-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBAFYUTGVVDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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